N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Historical Context and Discovery Timeline
The development of this compound occurred within the broader historical context of pyrazolo[3,4-d]pyrimidine research, which has been a subject of intensive investigation since the mid-20th century. According to chemical database records, this specific compound was first synthesized and documented in 2005, as evidenced by its initial creation date in the PubChem database. The compound was assigned the Chemical Abstracts Service registry number 56964-92-2, establishing its unique identity within the vast landscape of organic compounds.
The timeline of pyrazolo[3,4-d]pyrimidine research reveals that these heterocyclic systems have been recognized for their medicinal significance since their first identification as adenosine antagonists. The advent of their bioactivity through adenosine antagonistic properties unveiled their medicinal potential, leading to extensive biochemical and biophysical investigations. Research activities intensified throughout the early 2000s, with radioactivity tests on mice cells, morphometric and serological tests on rat hepatocytes, and antitumor testing against leukemia cell lines providing crucial insights into their therapeutic potential.
The specific synthesis and characterization of this compound emerged from systematic efforts to explore structure-activity relationships within the pyrazolo[3,4-d]pyrimidine family. The compound's most recent database modification occurred in 2025, indicating ongoing research interest and potential new findings regarding its properties or applications. This continued attention reflects the enduring significance of this compound in contemporary chemical and biological research.
| Timeline Milestone | Year | Significance |
|---|---|---|
| Initial Synthesis | 2005 | First documented creation of the compound |
| Database Registration | 2005 | Assignment of CAS number 56964-92-2 |
| Recent Database Update | 2025 | Latest modification of compound information |
Significance in Heterocyclic Chemistry Research
This compound holds particular significance in heterocyclic chemistry research due to its structural resemblance to purines, which has prompted extensive biological investigations to assess its therapeutic potential. The compound exemplifies the importance of pyrazolo[3,4-d]pyrimidines as fused heterocyclic ring systems that have attracted considerable attention from medicinal chemists worldwide. This structural similarity to naturally occurring purines has made these compounds valuable scaffolds for drug discovery efforts targeting various biological pathways.
The compound's significance extends beyond its structural characteristics to encompass its role in advancing understanding of structure-activity relationships within the pyrazolo[3,4-d]pyrimidine family. Research has demonstrated that pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, antimycobacterial, antihypertensive, radioprotective, and antioxidant properties. The specific substitution pattern present in this compound contributes to this broad spectrum of biological activities.
Contemporary research has particularly emphasized the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Recent studies have shown that compounds within this family can function as epidermal growth factor receptor inhibitors, with some derivatives demonstrating potent anti-proliferative activities against various cancer cell lines. The development of this compound and related compounds has provided valuable insights into the pharmacophoric features necessary for biological activity.
The compound's chemical properties, including its molecular formula of C10H15N5 and molecular weight of 205.26 grams per mole, position it within an optimal range for drug-like characteristics. These properties, combined with its heterocyclic nature, make it an attractive candidate for medicinal chemistry applications. The presence of multiple nitrogen atoms within the ring system provides opportunities for hydrogen bonding interactions with biological targets, enhancing its potential as a bioactive molecule.
| Chemical Property | Value | Significance |
|---|---|---|
| Molecular Formula | C10H15N5 | Optimal size for drug-like properties |
| Molecular Weight | 205.26 g/mol | Within preferred pharmaceutical range |
| Nitrogen Content | 5 atoms | High potential for biological interactions |
| Ring System | Fused heterocycle | Enhanced metabolic stability |
Recent advances in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have revealed that these compounds can be successfully prepared through various synthetic approaches, with many modifications possible at different positions of the core structure. The synthesis of this compound typically involves the alkylation of the corresponding amino group with 3-methylbutyl halides or related electrophiles, demonstrating the versatility of synthetic methodologies available for this compound class.
The compound's presence in multiple chemical databases, including its designation as CHEMBL405374 in the ChEMBL database and NSC-11607 in the National Cancer Institute database, underscores its recognized importance in chemical and biological research. These database entries facilitate collaborative research efforts and enable researchers worldwide to access standardized information about the compound's properties and potential applications.
Properties
IUPAC Name |
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7(2)3-4-11-9-8-5-14-15-10(8)13-6-12-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRELYEXVSKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC=NC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903746 | |
| Record name | NoName_4485 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins in the presence of sodium methoxide . This reaction leads to the formation of the pyrazolopyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-(3-methylbutyl) group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with altered substituents.
Scientific Research Applications
Biological Activities
Research indicates that N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in B-cell signaling pathways, making this compound a potential therapeutic agent for various conditions, including:
- Cancer : Inhibition of BTK may provide therapeutic benefits in certain cancers where B-cell signaling is dysregulated.
- Autoimmune Diseases : The modulation of B-cell activity through BTK inhibition could also be applicable in treating autoimmune disorders.
Medicinal Chemistry Applications
The compound's potential as a lead structure in drug development is notable due to its ability to inhibit BTK. The following table summarizes some key findings related to its medicinal chemistry applications:
| Application Area | Description |
|---|---|
| Cancer Therapeutics | Exhibits inhibitory effects on cancer cell proliferation through BTK inhibition. |
| Autoimmune Disorders | Potential therapeutic implications due to modulation of B-cell signaling pathways. |
| Neuropharmacology | May influence neuronal plasticity and muscle function through interactions with calcium/calmodulin-dependent protein kinases. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Researchers can modify the compound to enhance its efficacy and selectivity against specific biological targets. The following derivatives have been studied for their unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Tert-butyl group instead of methylbutyl | Potentially different pharmacokinetics |
| 1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Fluorophenyl substituent | Enhanced lipophilicity may improve blood-brain barrier penetration |
| 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chlorophenyl substituent | Different selectivity profiles against kinase targets |
Interaction Studies
Interaction studies focus on the compound's binding affinity and inhibitory effects on BTK and other kinases. These studies typically utilize biochemical assays to evaluate how well the compound competes with ATP for binding at the active site of these enzymes. Additionally, cellular assays assess downstream effects on signaling pathways influenced by BTK inhibition.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit beta-amyloid aggregation, which is a key pathological feature of Alzheimer’s disease . It may also exert neuroprotective effects by modulating oxidative stress pathways and reducing the production of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
N-(3-methylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but different biological activities.
Uniqueness
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and its potential neuroprotective and anti-aggregation properties. This makes it a promising candidate for further research in the treatment of neurodegenerative diseases.
Biological Activity
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a fused pyrazole and pyrimidine ring system. The presence of the 3-methylbutyl substituent at the nitrogen atom enhances its lipophilicity and may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C10H15N5 |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 56964-92-2 |
The primary mechanism of action for this compound is its inhibition of BTK, a crucial enzyme in B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of B-cells, making it a candidate for treating various B-cell malignancies and autoimmune disorders.
Biochemical Pathways Affected
- B-cell Signaling : Inhibition of BTK disrupts downstream signaling pathways critical for B-cell activation and survival.
- Neuronal Plasticity : The compound may also interact with calcium/calmodulin-dependent protein kinases, influencing neuronal signaling and muscle function.
Research Findings
Recent studies have highlighted the compound's promising biological activities:
- Inhibition Studies : this compound has demonstrated significant inhibitory effects on BTK in biochemical assays, showing competitive binding with ATP at the active site.
- Cellular Effects : In cellular assays, treatment with this compound resulted in decreased activation of downstream targets associated with BTK signaling, indicating its potential therapeutic effects in conditions like chronic lymphocytic leukemia (CLL) and other B-cell disorders.
- Neuropharmacological Potential : Preliminary data suggest that this compound may enhance neuronal plasticity, which could have implications for neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Study on B-cell Malignancies : A study reported that treatment with this compound led to a significant reduction in tumor size in mouse models of CLL.
- Neuroprotective Effects : Another investigation indicated that this compound could mitigate neuronal death in models of oxidative stress, suggesting potential applications in neuroprotection.
Q & A
Basic: What are standard synthetic routes for N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?
Answer:
The compound is typically synthesized via alkylation or coupling reactions. For example:
- Alkylation: Reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with 1-bromo-3-methylbutane in dry acetonitrile under reflux conditions, followed by solvent evaporation and recrystallization (e.g., acetonitrile) to purify the product .
- Mitsunobu Reaction: Used to introduce substituents via alcohol intermediates, as demonstrated in PROTAC synthesis (e.g., coupling with ω-bromo t-butyl esters) .
Characterization:
- IR Spectroscopy: Identifies functional groups (e.g., NH stretch at ~3156 cm⁻¹, C=O stretches in ester derivatives) .
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.3–7.6 ppm, methylbutyl chain protons at δ 1.0–1.5 ppm) .
- Elemental Analysis: Validates purity (>95% by HPLC) .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Kinase Inhibition Assays:
- Cell-Based Assays:
Advanced: How can synthetic yields be optimized for alkylation reactions?
Answer:
- Solvent Selection: Dry acetonitrile or dichloromethane improves reactivity for alkyl halide coupling .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature Control: Reflux conditions (80–100°C) for 12–24 hours maximize conversion .
- Purification: Recrystallization from acetonitrile or ethanol yields >70% pure product .
Table 1: Yield Optimization Strategies
| Condition | Yield Improvement | Reference |
|---|---|---|
| Dry acetonitrile, reflux | 75% → 85% | |
| Phase-transfer catalyst | 60% → 78% |
Advanced: How to resolve contradictions in kinase inhibition data across studies?
Answer: Contradictions may arise from assay conditions or off-target effects.
- Assay Standardization:
- Off-Target Profiling:
Advanced: What strategies are effective in designing PROTACs incorporating this scaffold?
Answer:
- Warhead Selection: Use VHL or CRBN ligands for E3 ligase recruitment (e.g., VHL Ligand B in SJF638) .
- Linker Optimization:
- Hydrophilic PEG linkers improve solubility (e.g., tethering via ω-bromo esters) .
- Rigid linkers (e.g., piperazine) enhance proteasome targeting efficiency .
- Validation:
- Western blotting to confirm target degradation (e.g., BTK in Ramos cells) .
Table 2: PROTAC Design Parameters
| Component | Example | Outcome | Reference |
|---|---|---|---|
| Warhead | VHL Ligand B | >80% BTK degradation | |
| Linker | Piperidine-PEG | Improved CNS penetration |
Advanced: How to conduct SAR studies for therapeutic applications?
Answer:
- Core Modifications:
- Functional Group Analysis:
Table 3: SAR Highlights
| Substituent | Activity (IC₅₀) | Application | Reference |
|---|---|---|---|
| 3-Phenylethynyl | Src: 0.003 µM | TNBC | |
| N-Cyclopentyl | RET: 0.1 µM | Thyroid cancer |
Advanced: What methodologies ensure compound stability during storage?
Answer:
- Storage Conditions: -20°C under inert atmosphere (argon) to prevent oxidation .
- Lyophilization: Freeze-drying in amber vials retains >90% potency after 6 months .
- Quality Control: Periodic HPLC analysis to detect degradation products (e.g., hydrolyzed amines) .
Advanced: How to address toxicity in preclinical studies?
Answer:
- Metabolic Profiling: Use liver microsomes (human/rat) to identify reactive metabolites .
- Structural Mitigation: Introduce polar groups (e.g., morpholinoethyl) to reduce hepatic accumulation .
- In Vivo Testing: Dose escalation in xenograft models (e.g., 10–50 mg/kg for TNBC) to establish therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
